

# Ampelopsin F: Application Notes and Protocols for Anti-inflammatory Studies

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Ampelopsin F**, also known as Dihydromyricetin (DHM), is a natural flavonoid compound found in various plants, including those from the genus Ampelopsis.[1] Emerging research has highlighted its potent anti-inflammatory properties, making it a compound of significant interest for therapeutic development.[2][3] These application notes provide detailed protocols for utilizing **Ampelopsin F** in anti-inflammatory research, focusing on common in vitro and in vivo models. The methodologies described will enable researchers to effectively investigate its mechanisms of action and evaluate its therapeutic potential.

### **Mechanism of Action**

**Ampelopsin F** exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Notably, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF- $\kappa$ B), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[4][5] By targeting these pathways, **Ampelopsin F** can suppress the production of pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), Interleukin-1beta (IL-1 $\beta$ ), and Interleukin-6 (IL-6), as well as enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).



## **Data Presentation: In Vitro Anti-inflammatory Activity of Ampelopsin F**

The following tables summarize the quantitative data on the inhibitory effects of Ampelopsin F on various inflammatory markers in vitro.

Table 1: Inhibition of Nitric Oxide (NO) Production

Cell Line	Stimulant	Ampelopsin F Concentrati on	% Inhibition of NO Production	IC50 Value	Reference
RAW 264.7 Macrophages	LPS (1 μg/mL)	10 μΜ	Not specified	16.6 μΜ	[2]
RAW 264.7 Macrophages	LPS (1 μg/mL)	5.0 μΜ	Not specified	17.5 ± 2.0 μM (for UA)	[6]

Table 2: Inhibition of Pro-inflammatory Cytokine Production



Cell Line	Stimulant	Cytokine	Ampelop sin F Concentr ation	% Inhibition	IC50 Value	Referenc e
RAW 264.7 Macrophag es	LPS (1 μg/mL)	TNF-α	30 µМ	Significant decrease	Not specified	[2]
RAW 264.7 Macrophag es	LPS (1 μg/mL)	IL-6	30 µМ	Significant decrease	Not specified	[2]
RAW 264.7 Macrophag es	LPS (1 μg/mL)	IL-1β	30 µМ	Significant decrease	Not specified	[2]
RAW 264.7 Macrophag es	LPS (1 μg/mL)	TNF-α	5.0 μΜ	74.2 ± 2.1%	Not specified	[6]
RAW 264.7 Macrophag es	LPS (1 μg/mL)	IL-6	5.0 μΜ	55.9 ± 3.7%	Not specified	[6]
RAW 264.7 Macrophag es	LPS (1 μg/mL)	IL-1β	5.0 μΜ	59.7 ± 4.2%	Not specified	[6]

# Experimental Protocols In Vitro Anti-inflammatory Assays

A common and effective in vitro model for studying inflammation is the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7.

- 1. Cell Culture and Treatment
- Cell Line: RAW 264.7 macrophages.



- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
- Protocol:
  - Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10<sup>5</sup> cells/well and allow them to adhere overnight.
  - The following day, remove the culture medium.
  - Pre-treat the cells with various concentrations of Ampelopsin F (e.g., 5, 10, 20, 40 μM) for 1 hour.[7] Include a vehicle control (e.g., DMSO, final concentration < 0.1%).</li>
  - Stimulate the cells with LPS (1 μg/mL) for 24 hours.[3][7]
- 2. Measurement of Nitric Oxide (NO) Production (Griess Assay)
- Principle: This colorimetric assay measures nitrite (a stable product of NO). The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured at 540-550 nm.[5]
- Protocol:
  - After the 24-hour incubation, collect 100 μL of the cell culture supernatant from each well.
  - In a new 96-well plate, add 100 μL of the collected supernatant.
  - $\circ~$  Add 100  $\mu L$  of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.[7]
  - Incubate at room temperature for 15 minutes.[7]
  - Measure the absorbance at 540 nm using a microplate reader.
  - Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.



- 3. Measurement of Pro-inflammatory Cytokines (ELISA)
- Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
- Protocol (General):
  - Collect the cell culture supernatant after treatment.
  - Use a commercially available ELISA kit for the specific cytokine of interest (e.g., Human TNF-α ELISA Kit).
  - Follow the manufacturer's instructions, which typically involve:
    - Coating a 96-well plate with a capture antibody.
    - Adding standards and samples (supernatants).
    - Adding a detection antibody conjugated to an enzyme (e.g., HRP).
    - Adding a substrate that produces a colorimetric signal.
    - Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
  - Calculate the cytokine concentration based on the standard curve.
- 4. Western Blot Analysis for Signaling Pathway Proteins
- Principle: Western blotting is used to detect and quantify the expression and phosphorylation of key proteins in the NF-κB, MAPK, and JAK/STAT signaling pathways.
- · Protocol:
  - After cell treatment (a shorter stimulation time, e.g., 15-30 minutes, is often used to observe phosphorylation events), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.



- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Separate equal amounts of protein (e.g., 30-50 μg) by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-JNK, JNK, p-p38, p38, p-STAT3, STAT3) overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

### In Vivo Anti-inflammatory Model

A commonly used in vivo model is the LPS-induced systemic inflammation model in mice.

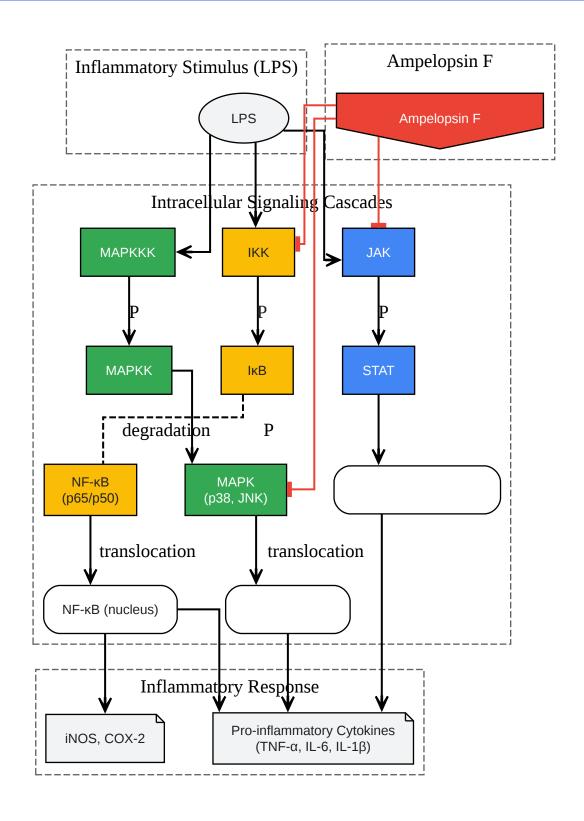
- Animal Model: C57BL/6 or BALB/c mice.
- Protocol:
  - Administer Ampelopsin F (e.g., 30 mg/kg) to the mice, typically via intraperitoneal (i.p.)
     injection or oral gavage.[8]
  - After a set pre-treatment time (e.g., 1 hour), induce systemic inflammation by injecting LPS (e.g., 0.5 mg/kg, i.p.).
  - At a specific time point post-LPS injection (e.g., 2-6 hours), collect blood samples via cardiac puncture for serum cytokine analysis (ELISA).



 Euthanize the mice and harvest tissues (e.g., liver, lung, spleen) for histological analysis or protein/mRNA expression analysis (Western blot, RT-qPCR).

Visualization of Key Signaling Pathways and Workflows
Signaling Pathways Modulated by Ampelopsin F





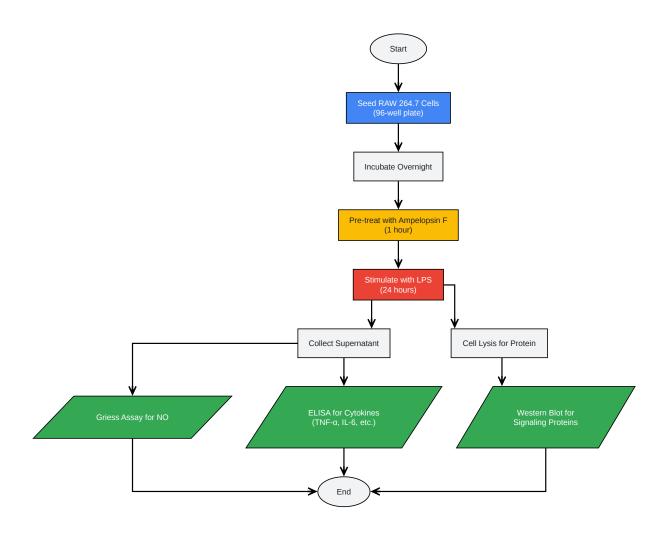
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Caption: Ampelopsin F inhibits inflammatory pathways.

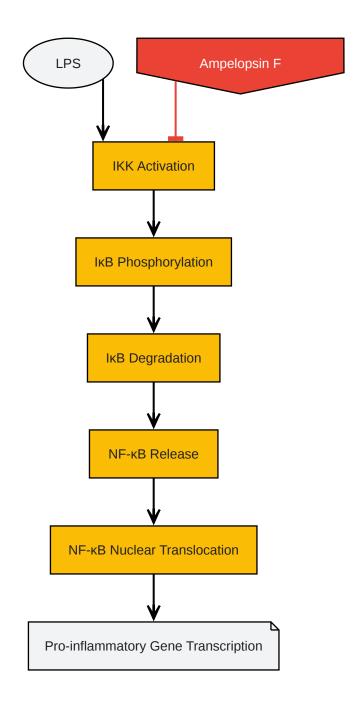


## Experimental Workflow for In Vitro Anti-inflammatory Assays









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